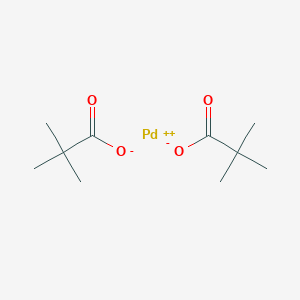










|
REACTION_CXSMILES
|
C(O)(=O)C(C)(C)C.C(=O)([O-])[O-].[K+].[K+].Br[C:15]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][C:16]=1[CH2:17][O:18][C:19]1[CH:28]=[C:27]2[C:22]([CH2:23][CH2:24][CH2:25][C:26]2=[O:29])=[CH:21][CH:20]=1>CC(N(C)C)=O.C([O-])(=O)C(C)(C)C.[Pd+2].C([O-])(=O)C(C)(C)C.FC1C=CC(P(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)=CC=1>[Cl:34][C:31]1[CH:32]=[CH:33][C:15]2[C:20]3[CH:21]=[C:22]4[CH2:23][CH2:24][CH2:25][C:26](=[O:29])[C:27]4=[CH:28][C:19]=3[O:18][CH2:17][C:16]=2[CH:30]=1 |f:1.2.3,6.7.8|
|


|
Name
|
|
|
Quantity
|
27.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(COC2=CC=C3CCCC(C3=C2)=O)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.18 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C(C)(C)C)(=O)[O-].[Pd+2].C(C(C)(C)C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
FC1=CC=C(C=C1)P(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred under argon at 60° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
diluted with MTBE and water
|
|
Type
|
STIRRING
|
|
Details
|
The resulting biphasic mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
rinsing with MTBE
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer of the filtrate was separated
|
|
Type
|
WASH
|
|
Details
|
washed twice with water and once with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were then dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography (Hexanes/DCM)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.4 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |